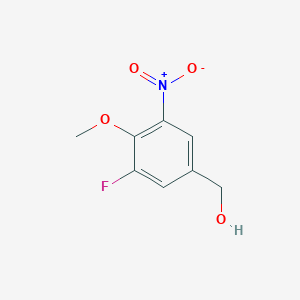
3-Fluoro-4-methoxy-5-nitrobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8FNO4 and a molecular weight of 201.15 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzyl alcohol moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-5-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like sodium methoxide (NaOCH3)
Major Products
Oxidation: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, 3-Fluoro-4-methoxy-5-nitrobenzoic acid
Reduction: 3-Fluoro-4-methoxy-5-aminobenzyl alcohol
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
3-Fluoro-4-methoxy-5-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzeneboronic acid
- 3-Fluoro-4-methoxybenzaldehyde
- 3-Methoxy-4-nitrobenzyl alcohol
Uniqueness
3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is unique due to the presence of both electron-withdrawing (fluorine and nitro) and electron-donating (methoxy) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8FNO4 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
(3-fluoro-4-methoxy-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
JCMXBJANPKBLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















